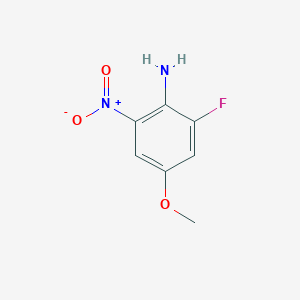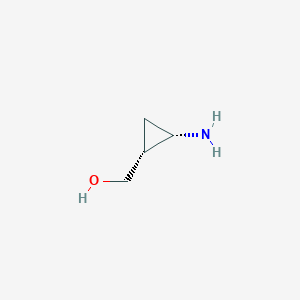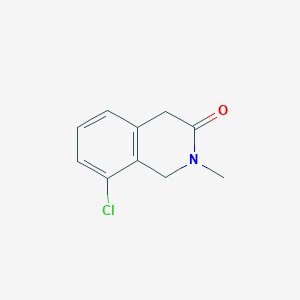![molecular formula C19H17BO2 B12822390 11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid is a boronic acid derivative of the polycyclic aromatic hydrocarbon benzo[b]fluorene. This compound is characterized by the presence of a boronic acid group at the 2-position and two methyl groups at the 11-position of the benzo[b]fluorene structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Preparation Methods
The synthesis of 11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[b]fluorene core structure.
Methylation: The addition of methyl groups at the 11-position is carried out using methylating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic aromatic hydrocarbons and other advanced materials.
Materials Science: The compound is utilized in the development of organic semiconductors and other functional materials due to its unique electronic properties.
Biological Research: It can be used in the synthesis of fluorescent probes and other bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in coupling reactions and the synthesis of complex organic molecules .
Comparison with Similar Compounds
11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid can be compared with other similar compounds such as:
2,3-Benzofluorene: Lacks the boronic acid group and methyl substitutions, making it less versatile in coupling reactions.
2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: Contains a bromine atom instead of a boronic acid group, which affects its reactivity and applications.
11,11-Dimethyl-11H-benzo[b]fluoren-2-amine: Features an amine group instead of a boronic acid group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its boronic acid functionality, which enables a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C19H17BO2 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(11,11-dimethylbenzo[b]fluoren-2-yl)boronic acid |
InChI |
InChI=1S/C19H17BO2/c1-19(2)17-10-13-6-4-3-5-12(13)9-16(17)15-8-7-14(20(21)22)11-18(15)19/h3-11,21-22H,1-2H3 |
InChI Key |
MCYFSUJDBJTNLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)

![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)






![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)



![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
